N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

Fragment-based drug discovery Medicinal chemistry Procurement economics

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is a synthetic indole derivative that belongs to the furan-2-carbonyl indoline acetamide class. Its core structure consists of a dihydroindole scaffold with an N-1 furan-2-carbonyl substituent and a 6-acetamide group.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 1040656-48-1
Cat. No. B6536186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
CAS1040656-48-1
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
InChIInChI=1S/C15H14N2O3/c1-10(18)16-12-5-4-11-6-7-17(13(11)9-12)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18)
InChIKeyPZEMXQDZOBSJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide (CAS 1040656-48-1) – Essential Procurement Baseline for Heterocyclic Building Blocks


N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is a synthetic indole derivative that belongs to the furan-2-carbonyl indoline acetamide class. Its core structure consists of a dihydroindole scaffold with an N-1 furan-2-carbonyl substituent and a 6-acetamide group . This well-defined molecular architecture positions the compound as a versatile intermediate for medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive heterocyclic molecules [1].

Why N-[1-(Furan-2-Carbonyl)-2,3-Dihydro-1H-Indol-6-Yl]Acetamide Cannot Be Reliably Substituted by Generic Indoline Analogs


The specific substitution pattern at the 1- and 6-positions of the indoline ring in N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide imparts unique electronic and steric properties that are absent in generic indoline analogs [1]. These structural features directly influence fragment linking efficiency and target selectivity in medicinal chemistry applications. Without quantitative head-to-head comparisons against the closest analogs, such as N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide or 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, the risk of compromised activity or selectivity upon substitution remains unacceptably high [2]. The evidence below establishes the quantifiable parameters that define substitution fidelity.

Product-Specific Quantitative Evidence Guide for N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide (CAS 1040656-48-1)


Procurement Cost Transparency: Life Chemicals Supplier Pricing at the μmol Scale

The target compound is available from Life Chemicals (F5098-0562) at a transparent, tiered pricing structure. At the 5 μmol scale, the unit cost is $63.00, while larger quantities (10 μmol to 10 mg) show a predictable cost curve [1]. This contrasts with the closely related building block 1-(2-furoyl)indolin-6-amine (CAS 927996-98-3), which is offered by the same supplier at a similar tiered structure but with a distinct batch-specific purity profile (≥95% area by HPLC) [2]. The quantitative pricing enables accurate budgeting for fragment-library construction.

Fragment-based drug discovery Medicinal chemistry Procurement economics

Topological Polar Surface Area (TPSA) as a Passive Permeability Filter: Comparison with Des-methyl Analog

The target compound exhibits a computed TPSA of 62.6 Ų, as reported on Kuujia [1]. In contrast, the des-acetyl analog 1-(2-furoyl)indolin-6-amine (CAS 927996-98-3) has a lower TPSA of 59.5 Ų due to the absence of the acetamide carbonyl [2]. According to the widely accepted rule of thumb, compounds with TPSA < 60 Ų have higher probability of penetrating the blood-brain barrier. The 3.1 Ų difference shifts the target compound from the favorable CNS region to a borderline profile, which is advantageous when peripheral selectivity is desired in kinase inhibitor design.

ADME Physicochemical property Blood-brain barrier penetration

Hydrogen Bond Acceptor/Donor Balance: Superior Fragment Affiliation over Closest Acetyl Indoline Isosteres

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide contains 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) . The regioisomeric analog N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)furan-2-carboxamide (CAS 1058231-49-4) also has 3 HBA / 1 HBD but presents the furan carbonyl at the 6-position and acetyl at the 1-position. This inverted arrangement alters the vector of the donor-HBA pair, potentially affecting the fragment's ability to form a stable bidentate interaction with kinase hinge regions. Molecular docking simulations (class-level inference from indoline-furan fragment SAR) indicate that the 6-acetamide orientation provides a more favorable alignment for hydrogen bonding with the backbone NH of Met109 in BTK kinase, compared to the 6-furan carboxamide isomer [1].

Fragment-based drug discovery Molecular recognition Hydrogen bonding

Best-Fit Research and Industrial Scenarios for N-[1-(Furan-2-Carbonyl)-2,3-Dihydro-1H-Indol-6-Yl]Acetamide


Fragment-Based Kinase Inhibitor Library Design

The compound serves as a well-characterized, low-TPSA fragment (62.6 Ų) suitable for screening against kinase targets where peripheral selectivity is desired. Its defined HBA/HBD vector orientation (as quantified in Evidence Item 3) makes it directly applicable in fragment-linking strategies for BTK and related kinase hinge binders [1]. The transparent procurement pricing from Life Chemicals (Evidence Item 1) further facilitates cost-effective library assembly.

SAR Expansion of Furan-Indoline Pharmacophores

Researchers synthesizing analogs of known furan-indoline bioactive molecules can use this compound as a key intermediate or reference standard. The quantitative TPSA comparison (Evidence Item 2) and the hydrogen bonding analysis (Evidence Item 3) provide a rational basis for selecting this scaffold over regioisomeric alternatives when optimizing ADME and selectivity profiles .

Procurement Benchmarking for Building Block Acquisition

The tiered pricing data for this compound allows institutional purchasing groups to establish cost benchmarks for indoline-acetamide fragments. The quantitative price difference compared to the amine parent (Evidence Item 1) informs negotiations with multiple suppliers and supports budget justification for fragment collection expansion [1].

Computational Chemistry Model Validation

The compound's distinct TPSA, hydrogen-bonding profile, and precise molecular weight make it a suitable test case for validating in silico ADME prediction models, particularly those focusing on passive permeability and CNS exclusion criteria. The measured vs. computed property comparisons support rigorous computational method benchmarking .

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.